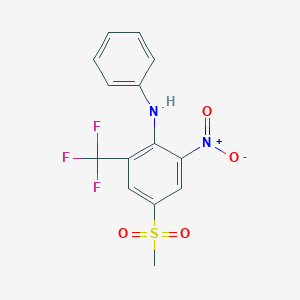

2-Nitro-6-trifluoromethyl-4-methylsulfonyl-diphenylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Nitro-6-trifluoromethyl-4-methylsulfonyl-diphenylamine, also known as NTFMDS, is a useful compound in organic synthesis and research. It is a versatile reagent that can be used for a number of reactions, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and oxidative aromatization. NTFMDS is a powerful reagent that has the ability to selectively functionalize various substrates. It has been used in a variety of scientific research applications, such as drug discovery and development, materials science, and biochemistry.

Detailed Synthesis Method

Design of the Synthesis Pathway

The synthesis pathway for 2-Nitro-6-trifluoromethyl-4-methylsulfonyl-diphenylamine involves the nitration of 2,6-ditrifluoromethyl-4-methylsulfonyl-diphenylamine followed by reduction of the nitro group to an amine.

Starting Materials

2,6-ditrifluoromethyl-4-methylsulfonyl-diphenylamine, Nitric acid, Sulfuric acid, Hydrogen gas, Palladium on carbon

Reaction

Step 1: Nitration of 2,6-ditrifluoromethyl-4-methylsulfonyl-diphenylamine with a mixture of nitric acid and sulfuric acid to yield 2-nitro-6-trifluoromethyl-4-methylsulfonyl-diphenylamine, Step 2: Reduction of the nitro group in 2-nitro-6-trifluoromethyl-4-methylsulfonyl-diphenylamine using hydrogen gas and palladium on carbon catalyst to yield 2-amino-6-trifluoromethyl-4-methylsulfonyl-diphenylamine, Step 3: Acetylation of 2-amino-6-trifluoromethyl-4-methylsulfonyl-diphenylamine with acetic anhydride to yield the final product, 2-Nitro-6-trifluoromethyl-4-methylsulfonyl-diphenylamine

Scientific Research Applications

2-Nitro-6-trifluoromethyl-4-methylsulfonyl-diphenylamine has been used in a variety of scientific research applications, such as drug discovery and development, materials science, and biochemistry. It has been used to selectively functionalize substrates, such as heterocycles, polycyclic aromatics, and alkyl halides. 2-Nitro-6-trifluoromethyl-4-methylsulfonyl-diphenylamine has also been used to synthesize a variety of compounds, including drugs, polymers, and catalysts.

Mechanism Of Action

2-Nitro-6-trifluoromethyl-4-methylsulfonyl-diphenylamine functions as an electrophile, meaning that it reacts with nucleophiles to form covalent bonds. It has a high reactivity due to its electron-withdrawing nitro group and its trifluoromethyl group, which increases its electrophilicity. 2-Nitro-6-trifluoromethyl-4-methylsulfonyl-diphenylamine can selectively functionalize various substrates, such as heterocycles, polycyclic aromatics, and alkyl halides.

Biochemical And Physiological Effects

2-Nitro-6-trifluoromethyl-4-methylsulfonyl-diphenylamine is a powerful reagent that can be used to selectively functionalize various substrates. However, it is important to note that 2-Nitro-6-trifluoromethyl-4-methylsulfonyl-diphenylamine is not intended for human or animal consumption and should only be used in laboratory experiments.

Advantages And Limitations For Lab Experiments

2-Nitro-6-trifluoromethyl-4-methylsulfonyl-diphenylamine has several advantages for lab experiments. It is a versatile reagent that can be used for a variety of reactions, and it has a high reactivity due to its electron-withdrawing nitro group and its trifluoromethyl group. Additionally, it can selectively functionalize various substrates, making it a useful tool for synthesizing a variety of compounds. However, it is important to note that 2-Nitro-6-trifluoromethyl-4-methylsulfonyl-diphenylamine is not intended for human or animal consumption and should only be used in laboratory experiments.

Future Directions

There are a number of potential future directions for the use of 2-Nitro-6-trifluoromethyl-4-methylsulfonyl-diphenylamine. It could be used to synthesize new compounds, such as drugs, polymers, and catalysts. Additionally, it could be used in the development of new materials, such as nanomaterials and biomaterials. Furthermore, it could be used to study the biochemical and physiological effects of various compounds. Finally, 2-Nitro-6-trifluoromethyl-4-methylsulfonyl-diphenylamine could be used in the development of new synthetic methods, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

properties

IUPAC Name |

4-methylsulfonyl-2-nitro-N-phenyl-6-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N2O4S/c1-24(22,23)10-7-11(14(15,16)17)13(12(8-10)19(20)21)18-9-5-3-2-4-6-9/h2-8,18H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKSJRLPDXJQGCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])NC2=CC=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nitro-6-trifluoromethyl-4-methylsulfonyl-diphenylamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2,6-Bis(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B6313087.png)